(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13767709
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11BrN2O |
|---|---|
| Molecular Weight | 303.15 g/mol |
| IUPAC Name | (4R)-2-(5-bromopyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C14H11BrN2O/c15-11-6-7-12(16-8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1 |
| Standard InChI Key | OBYFAHKQBUQLDM-ZDUSSCGKSA-N |
| Isomeric SMILES | C1[C@H](N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3 |
| SMILES | C1C(N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3 |
| Canonical SMILES | C1C(N=C(O1)C2=NC=C(C=C2)Br)C3=CC=CC=C3 |
Introduction
(R)-2-(5-Bromopyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound with a specific stereochemistry, indicated by the "R" configuration. This compound belongs to the oxazole class, which is known for its diverse applications in pharmaceuticals and organic synthesis. The presence of a bromopyridinyl group and a phenyl group attached to the oxazole ring makes it an interesting candidate for various chemical reactions and biological studies.
Hazard Information
-
Signal Word: Warning
-
Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation)
-
Precautionary Statements: P264 (wash hands thoroughly after handling), P280 (wear protective gloves/eye protection), P302+P352 (if on skin: wash with plenty of soap and water), P337+P313 (if eye irritation persists: get medical advice/attention), P305+P351+P338 (if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (take off contaminated clothing and wash before reuse).
Synthesis and Applications
This compound could potentially be used as an intermediate in the synthesis of more complex molecules, especially in the context of pharmaceutical research. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, making it a versatile building block.
Data Table: Hazard Information
| Hazard Statement | Precautionary Statement |
|---|---|
| H315 (skin irritation) | P264 (wash hands thoroughly) |
| H319 (serious eye irritation) | P280 (protective gloves/eye protection), P305+P351+P338 (if in eyes: rinse cautiously) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume